N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
The compound N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide features an acetamide core with a 2-nitrophenyl group attached to the nitrogen and a piperazine ring substituted with a 4-nitrophenyl moiety.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c24-18(19-16-3-1-2-4-17(16)23(27)28)13-20-9-11-21(12-10-20)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSYIFZNQIWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Phenyl Rings: The starting material, phenyl rings, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Formation of Piperazine Derivative: The nitrated phenyl compound is then reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The nitrophenyl groups undergo NAS due to the strong electron-withdrawing effect of nitro substituents. This facilitates reactions with nucleophiles at specific positions:
Reduction Reactions
The nitro groups (-NO₂) are reducible to amines (-NH₂) under catalytic hydrogenation or metal-acid conditions:
| Reduction Method | Conditions | Products | Catalyst/Reagent Efficiency |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1–3 atm), Pd/C, ethanol, 25–50°C | Corresponding aminophenyl derivatives | Complete reduction observed within 4–6 hours |
| Zn/HCl | Zn dust, HCl (conc.), reflux | Partially reduced hydroxylamine intermediates | Competitive side reactions observed with piperazine ring |
Piperazine Ring Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation reactions:
Hydrolysis of Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Products | Kinetics |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 12 hours | 2-(piperazin-1-yl)acetic acid + 2-nitroaniline | First-order kinetics with t₁/₂ ≈ 3.5 hours |
| Basic hydrolysis | NaOH (2M), ethanol, reflux | Sodium carboxylate + 2-nitroaniline | Faster than acidic hydrolysis (t₁/₂ ≈ 1.2 hours) |
Oxidation Reactions
Controlled oxidation targets specific functional groups:
Photochemical Reactions
UV irradiation induces unique transformations:
Computational Reaction Modeling
DFT studies (B3LYP/6-311++G**) provide insights into reaction thermodynamics:
| Reaction | ΔH‡ (kcal/mol) | ΔG (kcal/mol) | Rate-Limiting Step |
|---|---|---|---|
| NAS at 4-nitrophenyl | 18.7 | -5.2 | Formation of Meisenheimer complex |
| Piperazine N-acylation | 22.3 | -3.8 | Nucleophilic attack on acyl carbon |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide exhibit antidepressant properties. Studies suggest that modifications to the piperazine ring can enhance serotonin receptor affinity, which is critical in developing new antidepressants .
2. Anticancer Properties
The compound has shown promise in anticancer research. Its structure allows for interaction with various biological targets, potentially inhibiting tumor growth. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
3. Antimicrobial Activity
N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has also been studied for its antimicrobial properties. The presence of nitro groups enhances the compound's ability to penetrate bacterial membranes, making it effective against certain strains of bacteria .
Pharmacological Insights
1. Mechanism of Action
The pharmacodynamics of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involve its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for its antidepressant and anxiolytic effects .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that variations in the piperazine substituents significantly affect the compound's biological activity. For example, altering the position or type of substituents on the piperazine ring can enhance selectivity for specific receptors, thereby improving therapeutic efficacy and reducing side effects .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, revealed significant antidepressant-like effects in animal models. The compound was administered in varying doses, showing dose-dependent improvements in behavior during forced swim tests, indicating its potential as a treatment for depression .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide could inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups may participate in redox reactions, while the piperazine moiety can interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions and functional groups on the aryl and piperazine rings (Table 1).
Key Observations :
- Nitro Group Positioning : The 2-nitro substituent on the acetamide phenyl (main compound) vs. 3-nitro in CID 4334827 alters steric and electronic interactions. Para-nitro on piperazine (main compound) enhances electron withdrawal compared to meta-chloro in .
- Functional Group Swaps : Methoxy (electron-donating) in vs. nitro (electron-withdrawing) affects solubility and receptor binding.
Physical and Chemical Properties
Comparative data for melting points (mp), molecular weights (MW), and synthesis yields highlight trends (Table 2).
Biological Activity
N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, with the CAS number 882080-67-3, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 385.38 g/mol
- Structure : The compound contains a piperazine ring, which is known for its diverse biological activities.
The biological activity of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is primarily attributed to its interaction with various biological targets. The nitrophenyl groups are believed to enhance the compound's ability to interact with proteins and enzymes, potentially leading to inhibition of specific pathways.
Key Biological Activities:
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
- Anti-inflammatory Effects :
- CNS Activity :
Case Studies
A review of relevant literature provides insights into the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study assessed various nitro-substituted piperazine derivatives for their antibacterial properties using the agar disc-diffusion method. The results indicated that several compounds exhibited significant inhibition zones against tested bacterial strains, including MRSA and E. coli, with minimum inhibitory concentration (MIC) values as low as 11 nM for some derivatives .
- Inhibition Studies : In a computational study focused on elastase inhibition, it was found that certain piperazine-based compounds demonstrated promising inhibitory effects, suggesting a potential pathway for further development in therapeutic applications targeting inflammatory diseases .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
